Benzyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then reacted with 1-hydroxypropyl bromide to yield the final product. The reaction conditions include maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction to proceed at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), room temperature.
Major Products Formed:
Oxidation: Benzyl 2-(1-oxopropyl)pyrrolidine-1-carboxylate.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its pyrrolidine ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in the body. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The benzyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- Benzyl pyrrolidine-1-carboxylate
- Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate
- Benzyl 3-pyrroline-1-carboxylate
Comparison: Benzyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate is unique due to the presence of the hydroxypropyl group, which imparts additional functional properties such as increased solubility and potential for further chemical modifications. Compared to Benzyl pyrrolidine-1-carboxylate, the hydroxypropyl group provides an additional site for chemical reactions, enhancing its versatility in synthetic applications. The compound also differs from Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate in terms of its structural complexity and potential biological activities.
Properties
CAS No. |
113864-87-2 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl 2-(1-hydroxypropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-14(17)13-9-6-10-16(13)15(18)19-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,17H,2,6,9-11H2,1H3 |
InChI Key |
SUZAEQNUOCEVFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCN1C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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